molecular formula C6H10ClNO B13781245 1-Chloro-cyclopentanecarboxamide CAS No. 7472-66-4

1-Chloro-cyclopentanecarboxamide

Cat. No.: B13781245
CAS No.: 7472-66-4
M. Wt: 147.60 g/mol
InChI Key: LTDJOMDRXDKIEF-UHFFFAOYSA-N
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Description

1-Chloro-cyclopentanecarboxamide is an organic compound with the molecular formula C6H10ClNO. It is a derivative of cyclopentanecarboxamide, where a chlorine atom is substituted at the first position of the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-cyclopentanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form cyclopentanecarbonyl chloride, which is then treated with ammonia to yield cyclopentanecarboxamide. The final step involves chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-cyclopentanecarboxamide involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-cyclopentanecarboxamide is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

7472-66-4

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

1-chlorocyclopentane-1-carboxamide

InChI

InChI=1S/C6H10ClNO/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H2,8,9)

InChI Key

LTDJOMDRXDKIEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)N)Cl

Origin of Product

United States

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